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Introduction

Cryopreservation is the process of preserving biological materials, such as cells and tissues, at
ultra-low temperatures, typically in liquid nitrogen (-196°C). At these temperatures, all metabolic
activity is arrested, allowing for long-term storage. A critical component of successful
cryopreservation is the use of cryoprotective agents (CPAs) to mitigate cellular damage during
the freezing and thawing processes. Dimethyl sulfoxide (DMSO) is a widely used and highly
effective cryoprotectant for a broad range of cell lines.[1][2] Its efficacy stems from its ability to
permeate cell membranes and prevent the formation of damaging intracellular ice crystals.[1][2]

Mechanism of Action

The primary role of DMSO as a cryoprotectant is to prevent the lethal damage caused by the
formation of ice crystals within the cells and to mitigate the toxic effects of solute concentration
as water freezes.[1] This is achieved through several mechanisms:

o Depression of Freezing Point: DMSO lowers the freezing point of the intracellular and
extracellular solutions, reducing the amount of ice formed at any given temperature.[1]

e Prevention of Intracellular Ice Formation: By permeating the cell, DMSO reduces the amount
of intracellular water available to form ice crystals.[1][2] This encourages cellular dehydration
at a controlled rate as the extracellular medium freezes first.
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» Mitigation of "Solution Effects": As ice forms in the extracellular medium, solutes become
concentrated, which can be toxic to cells. DMSO helps to reduce this concentration effect.[1]

« Inhibition of Eutectic NaCl Crystallization: Recent studies suggest that a key mechanism of
DMSO's cryoprotective effect is its ability to inhibit the eutectic crystallization of sodium
chloride (NaCl), which is highly detrimental to cell viability.[3][4][5]

Cytotoxicity of DMSO

While essential for cryopreservation, DMSO can also be toxic to cells, particularly at higher
concentrations and with prolonged exposure at room temperature.[6][7] The cytotoxicity is
concentration- and time-dependent.[8] Most cell lines can tolerate DMSO concentrations up to
1% in culture without significant cytotoxicity, while concentrations of 5% or higher can inhibit
cell proliferation and may be cytotoxic.[6][9] Therefore, it is crucial to minimize the exposure
time of cells to high concentrations of DMSO before freezing and to remove it promptly after
thawing.[7][10]

Optimizing Cryopreservation with DMSO

Several factors influence the success of cryopreservation with DMSO. These parameters
should be optimized for each specific cell line to ensure maximum viability and recovery post-
thaw.

e DMSO Concentration: The most commonly used concentration of DMSO for
cryopreservation is between 5% and 10% (v/v) in the freezing medium.[2][9][11]

e Cooling Rate: A slow and controlled cooling rate of approximately -1°C per minute is
recommended for most mammalian cell lines.[7][12][13][14][15] This allows for sufficient
dehydration of the cells before intracellular ice can form.

o Cell Density: The optimal cell density for cryopreservation typically ranges from 1 x 10"6 to 1
x 1077 viable cells/mL.[7][14][16]

o Thawing Rate: Rapid thawing is crucial to prevent the formation of small ice crystals
(recrystallization) that can damage cells. This is typically achieved by warming the cryovial in
a 37°C water bath.[12]
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Quantitative Data Summary

The following tables summarize key quantitative data related to the use of DMSO as a

cryoprotectant.

Table 1: Recommended DMSO Concentrations for Cryopreservation

Recommended DMSO

Cell Type . Reference
Concentration (v/v)

Most Mammalian Cell Lines 5-10% [21197[11]

CHO Cell Lines 7.5% (found to be robust)
5% (showed improved

Regulatory T Cells (Tregs) [17]
recovery over 10%)

Human iPS Cells 10% [18]

Table 2: Effect of Cooling Rate on Cell Viability
. . Post-Thaw
Cell Line Cooling Rate L Reference
Viability/Recovery

C2C12 Myoblasts 1°C/min 65% [13]

C2C12 Myoblasts 10°C/min 59% [13]

C2C12 Myoblasts 30°C/min 54% [13]

Human iPS Cells 1°C/min ~98% [18]

i ) Significantly higher
Human iPS Cells 3°C/min ) [18]
than 10°C/min
) ) Lower than 1°C/min
Human iPS Cells 10°C/min [18]

and 3°C/min

Table 3: DMSO Cytotoxicity Thresholds in Cell Culture
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) DMSO .
Cell Line . Observation Reference
Concentration

Hep G2 5% No cell proliferation [6]
>30% reduction in
HepG2 2.5% (24h) o [8]
viability
49.1% reduction in
Huh7 5% (24h) o [8]
viability
] ) Significant decrease
Leukemic cell lines = 2% (24h) , , _
in proliferation
Mesenchymal Stem ~50% suppression of
10% _— [10]
Cells cell viability

Protocols: Cryopreservation of Mammalian Cell

Lines Using DMSO
Materials

o Healthy, actively dividing cell culture

e Complete growth medium (e.g., DMEM or RPMI-1640)
o Fetal Bovine Serum (FBS) or other appropriate serum
e Dimethyl sulfoxide (DMSO), cell culture grade

o Phosphate-buffered saline (PBS), sterile

o Trypsin-EDTA (for adherent cells)

e Cryovials, sterile

o Controlled-rate freezing container (e.g., "Mr. Frosty")

e -80°C freezer
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 Liquid nitrogen storage dewar
o 37°C water bath

o Personal protective equipment (gloves, lab coat, safety glasses)

Protocol 1: Cryopreservation of Adherent Mammalian
Cells

This protocol is suitable for most adherent cell lines.

o Cell Preparation:

[¢]

Select a culture that is in the logarithmic growth phase with high viability (>90%).

[e]

Aspirate the culture medium.

o

Wash the cell monolayer with sterile PBS.

(¢]

Add trypsin-EDTA to detach the cells and incubate at 37°C for the appropriate time.

[¢]

Neutralize the trypsin with complete growth medium.

[e]

Transfer the cell suspension to a sterile centrifuge tube.

e Cell Counting and Centrifugation:

o Perform a viable cell count using a hemocytometer and trypan blue exclusion.

o Centrifuge the cell suspension at a low speed (e.g., 200-400 x g) for 5 minutes to pellet
the cells.[7][16]

o Aspirate the supernatant.

e Resuspension in Freezing Medium:

o Prepare the freezing medium. A common formulation is 90% complete growth medium
with 10% DMSO, or 90% FBS with 10% DMSO.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://assets.fishersci.com/TFS-Assets/LSG/Application-Notes/D19575.pdf
https://cafgroup.lbl.gov/protocols/general-cell-biology/cryopreservation-of-mammalian-cells
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087167?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Gently resuspend the cell pellet in the freezing medium to a final concentration of 1 x 106
to 1 x 1077 cells/mL.[7][14][16]

 Aliquoting and Freezing:

[¢]

Dispense 1 mL of the cell suspension into each labeled cryovial.

[e]

Place the cryovials into a controlled-rate freezing container.

o

Place the freezing container in a -80°C freezer overnight. This will achieve a cooling rate
of approximately -1°C/minute.[7]

o

The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage.

Protocol 2: Cryopreservation of Suspension Mammalian
Cells

This protocol is suitable for cells that grow in suspension.

e Cell Preparation:
o Select a culture that is in the logarithmic growth phase with high viability (>90%).
o Transfer the cell suspension to a sterile centrifuge tube.

e Cell Counting and Centrifugation:
o Perform a viable cell count using a hemocytometer and trypan blue exclusion.

o Centrifuge the cell suspension at a low speed (e.g., 200-400 x g) for 5 minutes to pellet
the cells.[16]

o Aspirate the supernatant.
e Resuspension in Freezing Medium:

o Prepare the freezing medium as described in Protocol 1.
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o Gently resuspend the cell pellet in the freezing medium to a final concentration of 1 x 106
to 1 x 1077 cells/mL.[7][16]

 Aliquoting and Freezing:

o Follow the same procedure for aliquoting and freezing as described in Protocol 1.

Protocol 3: Thawing of Cryopreserved Cells

Rapid thawing is critical for high cell viability.
e Preparation:

o Prepare a culture flask with the appropriate volume of pre-warmed complete growth
medium.

o Warm a water bath to 37°C.

e Thawing:
o Remove a cryovial from the liquid nitrogen dewar.
o Immediately place the vial in the 37°C water bath.

o Gently agitate the vial until only a small ice crystal remains. This should take
approximately 1-2 minutes.

e Cell Recovery:
o Wipe the outside of the vial with 70% ethanol to sterilize it.

o Using a sterile pipette, transfer the thawed cell suspension into the prepared culture flask
containing pre-warmed medium.

o Gently rock the flask to mix the cells.

o To remove the DMSO, some protocols recommend centrifuging the cell suspension after
thawing and resuspending the cell pellet in fresh medium before plating.[7] However, for
many robust cell lines, direct dilution into a larger volume of medium is sufficient.
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e |ncubation:
o Place the culture flask in a humidified incubator at 37°C with 5% CO2.

o Change the culture medium after 24 hours to remove any remaining DMSO and dead
cells.

Experimental Protocol: Assessment of Post-Thaw Cell
Viability
It is essential to assess the viability of cells after thawing to determine the success of the
cryopreservation process.
e Materials:

o Thawed cell suspension

o Trypan blue solution (0.4%)

o Hemocytometer

o Microscope

e Procedure:

o

Take a small aliquot of the thawed cell suspension (e.g., 20 pL).

o Mix it with an equal volume of trypan blue solution.

o Incubate for 1-2 minutes at room temperature.

o Load the mixture into a hemocytometer.

o Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in
the four large corner squares.

o Calculate the percentage of viable cells using the following formula: % Viability = (Number
of viable cells / Total number of cells) x 100
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Other methods for assessing cell viability include using fluorescent dyes like Calcein AM and
Propidium lodide with flow cytometry or fluorescence microscopy, or metabolic assays such as
MTT or resazurin-based assays.[19][20][21][22]

Visualizations

Cell Preparation ezing ‘Thawing & Recovery
CountViabe Cells R Centifuge (200400 xo) R Freezing Medum BB Alquotinto Cryovials B (el Coolng R S S0 R MRS

Click to download full resolution via product page

Caption: Standard workflow for cell cryopreservation and thawing.
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Caption: Mechanism of action of DMSO as a cryoprotectant.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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